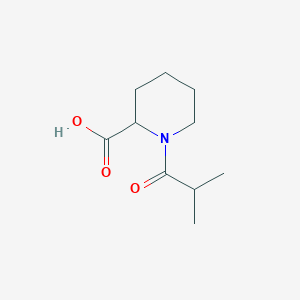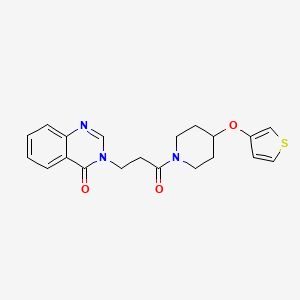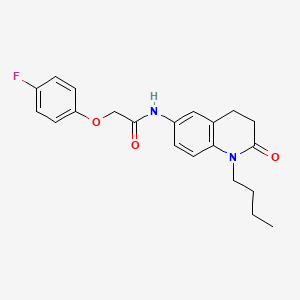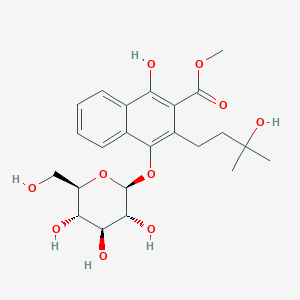![molecular formula C29H27ClN4O2 B2593924 1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide CAS No. 1206992-14-4](/img/structure/B2593924.png)
1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-c]pyridine ring, a piperidine ring, and an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-c]pyridine ring, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the piperidine-4-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-c]pyridine ring system is a bicyclic structure with nitrogen atoms at positions 1 and 2 .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[3,4-c]pyridine ring system can undergo various reactions, including substitutions and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .
Scientific Research Applications
Cancer Therapy
The compound exhibits potential as an anti-cancer agent. Studies have shown that it selectively targets cancer cells, disrupting their growth and inducing apoptosis (programmed cell death). Researchers are investigating its efficacy against various cancer types, including solid tumors and hematological malignancies. Further preclinical and clinical trials are needed to validate its therapeutic potential .
Neurological Disorders
Given its structural features, this compound may have implications in treating neurological disorders. It could modulate neurotransmitter systems, potentially impacting conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy. Researchers are exploring its neuroprotective effects and evaluating its ability to cross the blood-brain barrier .
Inflammation and Autoimmune Diseases
The compound’s anti-inflammatory properties make it a candidate for treating autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. By targeting specific immune pathways, it may help regulate excessive immune responses and reduce tissue damage .
Antiviral Activity
Preliminary studies suggest that this compound exhibits antiviral activity against certain viruses. Researchers are investigating its potential to inhibit viral replication and prevent viral entry into host cells. Applications could include treating viral infections like HIV, hepatitis, or influenza .
Cardiovascular Health
The compound’s cardiovascular effects are under scrutiny. It may impact blood pressure regulation, vascular function, and lipid metabolism. Researchers are studying its potential as an adjunct therapy for hypertension, atherosclerosis, and other cardiovascular conditions .
Metabolic Disorders
Given its chemical structure, the compound might influence metabolic pathways. Researchers are exploring its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity. Potential applications include managing diabetes and obesity-related complications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-20-10-12-22(13-11-20)28-32-26-18-33(17-21-6-3-2-4-7-21)15-14-25(26)29(36)34(28)19-27(35)31-24-9-5-8-23(30)16-24/h2-13,16H,14-15,17-19H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUHWODSMYXAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2593844.png)



![1-(2-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2593851.png)
![N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2593852.png)


![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2593860.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2593861.png)
![Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2593862.png)
